molecular formula C7H5IN2O2 B1391138 7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1203499-29-9

7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Katalognummer: B1391138
CAS-Nummer: 1203499-29-9
Molekulargewicht: 276.03 g/mol
InChI-Schlüssel: FJGDEJWGCXCKOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound with the molecular formula C₇H₅IN₂O₂ and a molecular weight of 276.03 g/mol (CAS: N/A). Its structure comprises a pyrido-oxazinone core substituted with an iodine atom at the 7-position (Figure 1). Sigma-Aldrich describes it as a unique chemical for early-stage research, noting its SMILES string Ic1cnc2OCC(=O)Nc2c1 and InChI key FJGDEJWGCXCKOI-UHFFFAOYSA-N .

Eigenschaften

IUPAC Name

7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O2/c8-4-1-5-7(9-2-4)12-3-6(11)10-5/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGDEJWGCXCKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)N=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673655
Record name 7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-29-9
Record name 7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analyse Chemischer Reaktionen

Types of Reactions

7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the iodine atom .

Wissenschaftliche Forschungsanwendungen

7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pyrido[2,3-b][1,4]oxazin-2(3H)-one scaffold is versatile, with modifications at the 1-, 7-, and other positions influencing physicochemical properties and biological activity. Below is a comparative analysis with key analogs:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one I at C7, H at N1 C₇H₅IN₂O₂ 276.03 N/A Unique iodine substitution; potential for halogen bonding
7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one Br at C7, H at N1 C₇H₅BrN₂O₂ 229.03 105544-36-3 Smaller halogen atom; higher electronegativity than iodine
7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CH₃ at C7, H at N1 C₈H₈N₂O₂ 164.16 N/A Hydrophobic methyl group; may enhance membrane permeability
ALM301 (Clinical Candidate) Ph at C7, Et at N1, substituted cyclobutyl C₂₄H₂₆N₂O₃ 390.48 N/A Bulky aryl and alkyl groups; subtype-selective AKT inhibitor

Key Observations:

  • Halogen Substitution (I vs.
  • Methyl vs. Aryl Groups: The 7-methyl analog (C₈H₈N₂O₂) lacks the electron-withdrawing effects of halogens, favoring hydrophobic interactions in biological systems .
  • Clinical Candidate ALM301: Incorporates a phenyl group at C7 and an ethyl group at N1, demonstrating how steric bulk and aromaticity can optimize kinase inhibition .

Biologische Aktivität

7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

  • Chemical Formula: C7_7H5_5IN2_2O2_2
  • Molecular Weight: 276.03 g/mol
  • CAS Number: 1203499-29-9
  • PubChem CID: 46318216

The compound features an iodine atom, which is known to influence the biological activity of organic compounds by enhancing their lipophilicity and potentially altering their interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

Anticancer Activity

In recent studies, the compound has been evaluated for its anticancer properties. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes the findings:

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa20Caspase-dependent apoptosis
MCF-715Cell cycle arrest at G2/M phase
A54925Induction of oxidative stress

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
  • Targeting Signaling Pathways: It may interfere with key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study conducted by Aladdin Scientific demonstrated the antimicrobial properties of the compound against various pathogens. The results indicated that the compound's efficacy varied based on the bacterial strain and concentration used.

Study 2: Anticancer Potential

In a laboratory setting, researchers evaluated the effects of the compound on human cancer cell lines. The study revealed that treatment with this compound resulted in significant reduction in cell viability compared to untreated controls.

Study 3: Mechanistic Insights

Further investigations into the mechanism of action highlighted that the compound's ability to induce apoptosis was primarily through mitochondrial pathways, emphasizing its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the common synthetic routes for 7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one?

The compound is typically synthesized via acylation of 3-aminopyridin-2(1H)-one derivatives with chloroacetyl chloride, followed by cyclization under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the oxazine ring . Alternative methods include Smiles rearrangement in task-specific ionic liquids (e.g., [HMIm]BF₄) for one-pot synthesis or microwave-assisted protocols to enhance reaction efficiency . The iodination step likely involves electrophilic substitution at the C7 position, though specific conditions require optimization based on precursor reactivity.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm ring substitution patterns and iodination site .
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and NH stretching bands .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation and isotopic patterns due to iodine .
  • Elemental analysis to verify purity and stoichiometry .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Solvent selection : Ionic liquids like [HMIm]BF₄ improve reaction efficiency by stabilizing intermediates and reducing side reactions .
  • Microwave assistance : Reduces reaction time (e.g., from hours to minutes) and enhances regioselectivity during cyclization .
  • Temperature control : Maintaining 80–100°C during acylation prevents premature cyclization and improves intermediate stability .
  • Purification : Recrystallization from dioxane or ethanol yields high-purity products .

Q. How does the iodo substituent influence biological activity compared to other halogens (e.g., Br, Cl)?

The iodine atom’s large size and polarizability enhance π-π stacking interactions with hydrophobic enzyme pockets (e.g., bacterial DNA gyrase or AKT kinase), improving binding affinity . In contrast, smaller halogens like Cl or Br may reduce steric complementarity, as seen in analogues with lower topoisomerase IV inhibition . Computational docking studies (e.g., AutoDock Vina) can quantify these interactions by comparing binding energies of halogenated derivatives .

Q. How should researchers resolve contradictions in biological activity data across analogues?

  • Structural analysis : Compare LHS (left-hand side) and RHS (right-hand side) substituent contributions. For example, unsaturated LHS rings (e.g., pyrido-oxazinone) may weaken DNA binding due to reduced π-π stacking, as observed in fluoro-substituted analogues .
  • Enzyme assays : Use isoform-specific targets (e.g., AKT1 vs. AKT2) to identify subtype selectivity, which may explain variable activity .
  • Molecular dynamics simulations : Evaluate protein-ligand stability over time to distinguish transient vs. sustained interactions .

Q. What strategies are effective for designing analogues with improved hemorheological or antibacterial activity?

  • Substituent modification : Introduce thiourea fragments (e.g., via isothiocyanate reactions) to enhance affinity for thrombosis-related proteins .
  • Ring functionalization : Replace iodine with electron-withdrawing groups (e.g., NO₂) to improve DNA intercalation in antibacterial assays .
  • Hybrid scaffolds : Conjugate the pyrido-oxazinone core with thiophene or naphthyridine moieties to exploit dual mechanisms (e.g., anti-inflammatory + antimicrobial) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Intermediate stability : Protect amine groups during iodination to prevent decomposition .
  • Solvent recovery : Use greener solvents (e.g., ionic liquids) to facilitate recycling and reduce waste .
  • Regioselectivity : Optimize electrophilic conditions (e.g., I₂/HNO₃ vs. N-iodosuccinimide) to minimize polyhalogenation .

Methodological Considerations

  • For enzymatic assays : Use in vitro models of increased blood viscosity to evaluate hemorheological activity, comparing results to reference drugs like pentoxifylline .
  • For docking studies : Prioritize proteins with resolved crystal structures (e.g., PDB ID 1H4L for AKT) to ensure accurate binding site modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 2
7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.